Rabeprazole N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(21(22)9-8-17(13)25-11-5-10-24-2)12-26(23)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEQFVVMBAVTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582520 | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924663-38-7 | |
| Record name | Rabeprazole N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabeprazole N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17Q1V00385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Strategies of Rabeprazole N Oxide
Synthetic Pathways for Rabeprazole (B1678785) N-Oxide
The formation of Rabeprazole N-Oxide is primarily achieved through the oxidation of the pyridine (B92270) nitrogen atom in the rabeprazole molecule or its precursors. This transformation can be intentional for research and reference standard preparation or unintentional, occurring as a side reaction during the synthesis of rabeprazole.
The deliberate synthesis of this compound typically involves the direct oxidation of rabeprazole or the oxidation of a precursor molecule, followed by subsequent reaction steps. This process allows for the isolation and characterization of the compound, which is essential for its use as a reference standard in quality control procedures.
Various oxidizing agents are employed to facilitate the N-oxidation of the pyridine ring in rabeprazole and its intermediates.
meta-Chloroperoxybenzoic Acid (m-CPBA): This peroxy acid is a widely used and effective reagent for the N-oxidation of heterocyclic compounds, including the pyridine moiety in rabeprazole precursors. tandfonline.comneliti.commasterorganicchemistry.com It is known for its ability to deliver an oxygen atom to nitrogen and sulfur atoms. In the synthesis of rabeprazole, m-CPBA is often the oxidant of choice for converting the sulfide (B99878) intermediate to the desired sulfoxide (B87167). tandfonline.comgoogle.com However, its reactivity can also lead to the oxidation of the pyridine nitrogen, forming this compound, especially if reaction conditions are not strictly controlled. tandfonline.comgoogle.com Research has shown that direct oxidation of rabeprazole with m-CPBA can yield this compound. researchgate.net
Sodium Hypochlorite (B82951) (NaOCl): As a strong oxidizing agent, sodium hypochlorite is used in the industrial synthesis of rabeprazole to oxidize the sulfide precursor. jocpr.comgoogle.comgoogle.com While its primary role is the formation of the sulfoxide group, its potent nature can lead to over-oxidation, resulting in the formation of impurities. jocpr.com The nascent chlorine present in NaOCl solutions can also lead to other chlorinated impurities. jocpr.com The formation of this compound is a potential side reaction during this oxidation step, particularly if excess oxidant or uncontrolled reaction conditions are used. patsnap.compatsnap.com
The conditions for the oxidation reaction must be carefully optimized to selectively produce this compound when desired, or to minimize its formation as an impurity. Key parameters include the choice of solvent, temperature, reaction time, and the stoichiometry of the oxidizing agent.
For targeted synthesis using m-CPBA, specific conditions have been documented. For instance, the reaction can be carried out in chloroform (B151607) (CHCl₃) at a controlled temperature of -10°C for 45 minutes. researchgate.net Another reported method involves using m-CPBA in chloroform at 5°C for approximately one hour. neliti.com The choice of low temperatures is crucial for controlling the selectivity of the oxidation and preventing the formation of over-oxidized byproducts such as Rabeprazole Sulfone N-Oxide. researchgate.netsynzeal.com When NaOCl is used in the main rabeprazole synthesis, the oxidation temperature is typically maintained between 0°C and 20°C to control impurity formation. google.com
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Reference |
|---|---|---|---|---|
| m-CPBA | Chloroform | -10°C | 45 min | researchgate.net |
| m-CPBA | Chloroform | 35°C | 2.5 h | researchgate.net |
| m-CPBA | Chloroform | 5°C | 1 h | neliti.com |
| NaOCl | Water or Water/Solvent Mixture | 0°C to 20°C | Not Specified | google.com |
In the context of Active Pharmaceutical Ingredient (API) manufacturing, this compound is considered a process-related impurity. Its presence in the final drug substance can affect the quality and safety of the medication and is therefore strictly monitored and controlled by regulatory guidelines. neliti.com
Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are used to detect and quantify impurities in rabeprazole sodium bulk drug substance. jocpr.comnih.govjocpr.com Several studies have identified a range of impurities, with this compound being a consistently reported species. tandfonline.comnih.gov It is designated as "Impurity VI" in some analyses and is also known as Rabeprazole EP Impurity D, confirming its status as a recognized impurity in major pharmacopeias. nih.govsynzeal.com The levels of these impurities in the bulk drug are typically low, often ranging from 0.05% to 1.0%. jocpr.comjocpr.com
| Impurity Name | Chemical Structure Name | Reference |
|---|---|---|
| This compound (Impurity VI) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide] methyl] sulfinyl]-1H-benzimidazole | tandfonline.comnih.gov |
| Rabeprazole Sulfone N-Oxide | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] methyl] sulfonyl]-1H-benzimidazole | tandfonline.comnih.gov |
| Rabeprazole Sulfide | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl]thio]-1H-benzimidazole | jocpr.comnih.gov |
| Rabeprazole Sulfone | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl] sulfonyl]-1H-benzimidazole | jocpr.comnih.gov |
The control of this compound levels in the final API is a critical objective of the manufacturing process. The primary strategy involves careful management of the oxidation step where rabeprazole sulfide is converted to rabeprazole. researchgate.net
Key control strategies include:
Stoichiometric Control of Oxidant: Using the precise molar equivalent of the oxidizing agent (like m-CPBA or NaOCl) is essential to prevent over-oxidation of either the sulfur atom (to sulfone) or the pyridine nitrogen atom (to N-oxide). google.com
Temperature Control: Maintaining a low and controlled temperature during the oxidation reaction minimizes the rate of side reactions, including N-oxidation. google.com
Process Optimization: The development of novel oxidation systems, such as improved NaOCl-based processes, can enhance selectivity for the desired sulfoxide, thereby reducing the formation of byproducts. patsnap.com
Alternative Synthetic Routes: Some processes may circumvent the direct oxidation of rabeprazole by first preparing the N-oxide sulfide precursor, performing the oxidation to a sulfoxide, and then selectively reducing the N-oxide group in a subsequent step. This provides an alternative pathway that can better control the presence of the N-oxide functionality in the final product. google.com
By implementing these control measures, manufacturers can ensure that the levels of this compound and other impurities in the bulk drug substance remain within the stringent limits set by regulatory authorities. neliti.com
N-Oxidation as a Process-Related Impurity Formation
Asymmetric Synthesis and Stereochemical Considerations
The molecular structure of this compound features two potential sources of chirality: the sulfur atom in the sulfoxide group and the nitrogen atom in the pyridine N-oxide ring. This dual chirality means the compound can exist as multiple stereoisomers. Consequently, asymmetric synthesis is a critical area of study, aiming to control the stereochemical outcome of the synthetic process to produce specific isomers.
The central challenge in the asymmetric synthesis of this compound is the selective oxidation of the prochiral sulfide precursor to a single enantiomer of the sulfoxide. While direct oxidation using agents like meta-chloroperbenzoic acid (m-CPBA) is common for preparing the racemic mixture, achieving enantioselectivity requires specialized chiral reagents or catalysts. researchgate.netgoogle.com Methodologies developed for other chiral sulfoxide drugs, such as Esomeprazole, provide a framework for potential approaches to this compound. e3s-conferences.org
These advanced chiral oxidation strategies are designed to transfer stereochemical information from a chiral catalyst or reagent to the final product. Key approaches include:
Transition Metal Catalysis: This method often employs a metal catalyst, such as titanium or vanadium, complexed with a chiral ligand. The chiral ligand creates a spatially constrained environment around the metal center, forcing the oxidant to approach the sulfide from a specific direction, thereby favoring the formation of one enantiomer over the other.
Bio-enzyme Catalysis: Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), can serve as highly effective and selective catalysts for sulfide oxidation. e3s-conferences.org These biocatalysts operate in an aqueous medium and utilize molecular oxygen as the oxidant, offering a green and efficient pathway to chiral sulfoxides. e3s-conferences.org
Chiral Oxaziridine (B8769555) Systems: Chiral oxaziridines are used as stoichiometric oxidizing agents. The inherent chirality of the oxaziridine molecule dictates the stereochemical outcome of the oxidation process, directly transferring its chirality to the resulting sulfoxide. e3s-conferences.org
| Oxidation Method | Key Components | Principle of Chirality Transfer | Potential Advantages |
|---|---|---|---|
| Transition Metal Catalysis | Metal (e.g., Ti, V), Chiral Ligand (e.g., DET), Oxidant (e.g., CHP) | The chiral ligand creates an asymmetric environment around the metal catalyst, directing the oxidant to one face of the sulfide. | High turnover, tunable selectivity through ligand modification. |
| Bio-enzyme Catalysis | Monooxygenase (e.g., BVMO), Cofactors (e.g., NADP+/NADPH) | The enzyme's chiral active site binds the substrate in a specific orientation, ensuring highly stereoselective oxidation. | Exceptional enantioselectivity, environmentally friendly conditions. |
| Chiral Oxaziridine Oxidation | A specifically synthesized chiral oxaziridine derivative. | Direct transfer of chirality from the oxidizing agent to the sulfide sulfur atom. | Predictable stereochemical outcomes based on reagent structure. |
Following an asymmetric synthesis, it is essential to determine the enantiomeric purity of the product and to isolate the individual stereoisomers. Enantiomeric purity is typically expressed as enantiomeric excess (e.e.), which quantifies the predominance of one enantiomer in the mixture.
The primary techniques for analyzing and separating these stereoisomers are chromatographic. researchgate.net
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. By comparing the peak areas, the enantiomeric excess can be accurately calculated.
Thin Layer Chromatography (TLC): TLC can be used for rapid screening and monitoring of the separation of the drug from its degradation products. researchgate.net Densitometric measurement of the separated spots allows for quantification. researchgate.net
Preparative Chromatography: For the isolation of pure stereoisomers for research or as analytical standards, preparative-scale chiral chromatography is employed. This method uses larger columns to separate meaningful quantities of each isomer.
| Technique | Application | Key Principle |
|---|---|---|
| Chiral HPLC | Quantification of enantiomeric purity (e.e.). | Differential interaction of enantiomers with a chiral stationary phase leads to separation. |
| TLC-Densitometry | Separation and semi-quantitative analysis. | Separation on a silica (B1680970) plate followed by measurement of spot intensity at a specific wavelength. researchgate.net |
| Preparative Chiral Chromatography | Isolation of pure, individual stereoisomers. | Scaling up of analytical chiral HPLC to handle larger sample volumes. |
Chemical Modifications and Analogue Synthesis
The synthesis of chemical modifications and analogues of this compound is important for identifying and characterizing related substances and potential degradation products in Rabeprazole drug formulations. neliti.com These compounds serve as crucial reference standards for quality control.
One of the most significant analogues is Rabeprazole Sulfone N-Oxide . This compound results from the further oxidation of the sulfoxide group in this compound to a sulfone. It is recognized as a potential impurity in the synthesis process. neliti.comsynzeal.com The synthesis of this analogue typically involves treating this compound with a stronger oxidizing agent or under more forcing reaction conditions than those used to create the sulfoxide. Other synthesized analogues may involve modifications at different positions of the benzimidazole (B57391) or pyridine rings to aid in analytical method development.
| Compound Name | Chemical Distinction | Significance |
|---|---|---|
| This compound | N-Oxide on the pyridine ring and a sulfoxide group. | Metabolite and process impurity of Rabeprazole. nih.gov |
| Rabeprazole Sulfone N-Oxide | Further oxidation of the sulfoxide to a sulfone group. | A known related substance and potential degradation product (Rabeprazole EP Impurity I). synzeal.com |
| Rabeprazole Sulfide N-Oxide | Sulfide precursor to this compound. | Key intermediate in the synthesis of this compound. google.com |
Metabolic and Biotransformation Pathways of Rabeprazole N Oxide
Enzymatic Biotransformation of Rabeprazole (B1678785) N-Oxide
Information regarding the specific enzymatic biotransformation of Rabeprazole N-Oxide is not detailed in the available scientific literature. Metabolic studies have focused on the parent compound, Rabeprazole.
Role of Cytochrome P450 Isoenzymes (e.g., CYP2C19, CYP3A4) in N-Oxide Metabolism
There is no direct evidence in the reviewed literature to suggest that this compound is a significant substrate for Cytochrome P450 (CYP) isoenzymes such as CYP2C19 and CYP3A4. In contrast, the metabolism of the parent drug, Rabeprazole, is well-documented to involve these enzymes, although to a lesser extent than other proton pump inhibitors. nih.govclinpgx.org
CYP2C19: This enzyme is involved in the demethylation of Rabeprazole. clinpgx.org
CYP3A4: This enzyme contributes to the conversion of Rabeprazole to Rabeprazole sulfone. clinpgx.orgcaymanchem.com
The metabolism of Rabeprazole is less dependent on the CYP2C19 pathway compared to other PPIs, with a significant portion of its clearance occurring via a non-enzymatic route. sci-hub.seresearchgate.net However, the role these enzymes play, if any, in the potential breakdown of this compound has not been characterized.
Non-Enzymatic Conversion Pathways
The primary metabolic pathway for the parent drug, Rabeprazole, involves a non-enzymatic reduction to its thioether metabolite. clinpgx.orgsci-hub.seresearchgate.net Scientific literature does not describe analogous non-enzymatic conversion pathways specifically for this compound. The chemical stability and degradation of this compound have been noted to be pH-dependent, but this is in the context of chemical synthesis and degradation, not in vivo biotransformation.
In Vitro Metabolic Studies
Specific in vitro studies investigating the metabolic fate of this compound are not described in the available literature. Research has instead focused on the metabolism of Rabeprazole and the synthesis of its related impurities. researchgate.netnih.gov
Identification of Further Metabolites
This compound is itself identified as a related substance or impurity in the synthesis of Rabeprazole, alongside other compounds like Rabeprazole sulfone and Rabeprazole sulfide (B99878). tandfonline.comresearchgate.net There is no information available from in vitro or in vivo studies identifying subsequent metabolites formed from the biotransformation of this compound. The metabolic pathways for the parent drug, Rabeprazole, are established and lead to metabolites such as:
Rabeprazole thioether
Desmethyl Rabeprazole
Rabeprazole sulfone
Desmethyl Rabeprazole thioether clinpgx.org
In Vivo Biotransformation and Excretion
There is a lack of data on the in vivo biotransformation and excretion of this compound in humans or animal models. For the parent drug, Rabeprazole, it is known to be extensively metabolized in the liver, and its metabolites are primarily eliminated through renal excretion. nih.gov The complete metabolic fate of this compound, should it be formed or administered in vivo, remains uncharacterized.
Excretion Pathways (e.g., Urine, Feces)
The elimination of Rabeprazole from the body is extensive, with its metabolites being cleared primarily through renal excretion. nih.gov A mass balance study conducted using radiolabeled [14C] Rabeprazole administered orally to healthy subjects provided definitive data on its excretion routes. researchgate.net
Following administration, the total recovery of the radiolabeled dose in urine and feces reached 99.8% over 168 hours. researchgate.net The vast majority of the metabolites were excreted in the urine, with a mean cumulative recovery of 90.0%. researchgate.net Fecal excretion accounted for a much smaller portion, totaling 9.8% of the administered dose. researchgate.net The elimination process is rapid, with approximately 79.8% of the total urinary radioactivity being excreted within the first 24 hours. researchgate.net Unchanged Rabeprazole itself is not detected in either urine or feces, indicating complete metabolic breakdown before elimination. researchgate.net
Table 1: Cumulative Excretion of [14C] Rabeprazole Metabolites
| Excretion Route | Mean Cumulative Recovery (% of Dose) | Timeframe (hours) | Reference |
|---|---|---|---|
| Urine | 90.0 ± 1.7% | 168 | researchgate.net |
| Feces | 9.8% | 168 | researchgate.net |
| Total Recovery | 99.8 ± 0.7% | 168 | researchgate.net |
Metabolite Profiling in Biological Fluids
The biotransformation of Rabeprazole is extensive, proceeding mainly through non-enzymatic pathways as well as cytochrome P450 (CYP) isoenzymes, leading to a variety of metabolites. nih.gov this compound is considered a minor metabolite in this complex pathway. tandfonline.com Profiling of biological fluids following Rabeprazole administration reveals the presence of several key metabolic products.
Plasma: In plasma, the parent drug Rabeprazole is the major radioactive component in early samples taken shortly after administration. researchgate.net However, its concentration declines as it is converted into its metabolites. In later plasma samples, the primary circulating components are Rabeprazole thioether and the thioether carboxylic acid metabolite. researchgate.net Low levels of a sulfone metabolite have also been detected in early plasma samples. researchgate.net
Urine: Urinary metabolite analysis shows no detectable presence of the parent Rabeprazole. researchgate.netnih.gov The primary metabolites identified in urine are the thioether carboxylic acid and mercapturic acid conjugate metabolites. researchgate.net Other metabolites, including Rabeprazole thioether and desmethyl Rabeprazole thioether, are also present and can be quantified in urine. nih.gov
Feces: Similar to urine, no unchanged Rabeprazole is found in the feces. researchgate.net The principal metabolite identified in fecal samples is the thioether carboxylic acid metabolite. researchgate.net
Table 2: Major Identified Metabolites of Rabeprazole in Biological Matrices
| Metabolite | Plasma | Urine | Feces | Reference |
|---|---|---|---|---|
| Rabeprazole (Parent Drug) | Present (early phase) | Not Detected | Not Detected | researchgate.net |
| Rabeprazole thioether | Major (later phase) | Present | Not specified | researchgate.netnih.gov |
| Thioether carboxylic acid | Major (later phase) | Major | Major | researchgate.net |
| Mercapturic acid conjugate | Not specified | Major | Not specified | researchgate.net |
| Desmethyl Rabeprazole thioether | Not specified | Present | Not specified | nih.gov |
| Rabeprazole sulfone | Present (low levels, early phase) | Not specified | Not specified | researchgate.net |
Analytical Methodologies for Rabeprazole N Oxide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry in the pharmaceutical industry, providing robust methods for separating complex mixtures. For Rabeprazole (B1678785) N-Oxide, various liquid and gas chromatographic techniques have been developed to resolve it from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of Rabeprazole N-Oxide. These methods offer high resolution, sensitivity, and reproducibility for quantifying impurities in bulk drug substances and pharmaceutical formulations. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. nih.gov These methods typically utilize C18 or similar stationary phases to separate this compound from Rabeprazole and other impurities, such as Rabeprazole sulfone and Rabeprazole thioether. google.com The separation is achieved by optimizing the mobile phase composition, which usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com A stability-indicating RP-HPLC method has been developed to separate this compound from degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, and thermal degradation. nih.gov
UPLC methods, which use columns with smaller particle sizes (typically under 2 µm), offer significant advantages over traditional HPLC, including faster analysis times and improved separation efficiency. researchgate.net A UPLC method has been successfully developed for the quantitative determination of Rabeprazole and its related impurities, demonstrating enhanced resolution between all compounds in a shorter timeframe. researchgate.net
Detection is commonly performed using a Photo Diode Array (PDA) or a standard UV detector, with wavelengths typically set around 280 nm or 286 nm for optimal response. researchgate.netnih.govgoogle.com
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) | Gradient of: A) 0.025 M KH2PO4 buffer (pH 6.4) & Acetonitrile (90:10 v/v) and B) Acetonitrile & Water (90:10 v/v) | 1.0 mL/min | UV at 280 nm | nih.gov |
| HPLC | Not specified | Ammonium acetate (B1210297) solution and methanol | 1.0 mL/min | UV at 286 nm | google.com |
| UPLC | Acquity UPLC, RP18 (100 × 2.1 mm, 1.7 µm) | Not specified | 0.4 mL/min | UV at 280 nm | researchgate.net |
| RP-HPLC | Symmetry C18 (4.6 x 150mm, 5 μm) | Phosphate buffer (pH 5.5) and methanol (30:70) | 0.9 mL/min | PDA at 284 nm | sphinxsai.com |
Chiral Liquid Chromatography for Enantiomeric Separation
Rabeprazole is a chiral molecule, existing as a racemic mixture of two enantiomers. Consequently, its metabolites and impurities, including this compound, can also be chiral. The enantioselective behavior of drugs in the body necessitates the development of analytical methods capable of separating these enantiomers. Chiral liquid chromatography is the primary technique for this purpose. nih.gov
Methods for the enantiomeric separation of proton pump inhibitors like Rabeprazole often employ chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives. researchgate.net For instance, a cellulose tris-(3,5-dichlorophenylcarbamate) stationary phase (Chiralpak IC) has been used in reversed-phase mode to achieve simultaneous chiral and chemoseparation of R-(+)-rabeprazole and its related impurities. researchgate.net By optimizing the mobile phase, which may include components like ethanol (B145695) and water, baseline separation of enantiomers can be achieved. researchgate.net These established principles and CSPs are directly applicable to the enantiomeric separation of this compound.
| Technique | Column (CSP) | Mobile Phase | Key Application | Reference |
|---|---|---|---|---|
| Chiral HPLC | Cellulose tris-(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) | Gradient elution with acetonitrile and buffer | Simultaneous separation of R-(+)-rabeprazole and its enantiomeric/achiral impurities. | researchgate.net |
| Chiral HPLC | Lux Cellulose-3 | Ethanol-based with water modifier | Separation of rabeprazole enantiomers and early-eluting impurities. | researchgate.net |
Gas Chromatography (GC)
While liquid chromatography is more common for analyzing benzimidazole (B57391) derivatives due to their polarity and thermal lability, Gas Chromatography (GC) can be utilized, particularly when coupled with a mass spectrometer. The availability of a GC-MS spectrum for this compound in public databases confirms its amenability to this technique, likely after a derivatization step to increase its volatility and thermal stability. nih.gov GC-MS is a powerful tool for the identification and quantification of trace-level impurities.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical impurities. When coupled with chromatographic techniques, it provides a high degree of specificity and sensitivity.
LC-MS/MS for Impurity Profiling and Quantification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the trace-level quantification of impurities. nih.gov This technique has been successfully applied to the analysis of potential genotoxic impurities (PGIs) in Rabeprazole drug substances. nih.govnih.gov
A typical LC-MS/MS method involves separation on a reversed-phase column (e.g., Symmetry C18) followed by detection using a triple quadrupole mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for this class of compounds. The instrument is operated in selected ion recording (SIR) or multiple reaction monitoring (MRM) mode to ensure high selectivity and achieve low limits of quantification, often at the parts-per-million (ppm) level. nih.gov The development of such methods can be guided by Quality-by-Design (QbD) principles to ensure robustness and reliability. nih.govbohrium.com
| Technique | LC Column | Mobile Phase | Ionization | MS Detector | Application | Reference |
|---|---|---|---|---|---|---|
| LC-MS | Symmetry C18 (100 × 4.6 mm, 3.5 µm) | Gradient of A) 0.1% Formic acid in water and B) Acetonitrile | Electrospray (ESI) | Triple Quadrupole | Quantification of potential genotoxic impurities in Rabeprazole. | nih.gov |
| LC-MS/MS | C8 (50×4mm, 5μm) | Acetonitrile and 11mM Ammonium formate (B1220265) (31/69 v/v) | Not specified | Tandem MS | Quantitative determination of potential genotoxic impurities in Rabeprazole API. | nih.gov |
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) plays a critical role in the definitive identification and structural confirmation of unknown impurities. By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HR-MS allows for the determination of the elemental composition of an analyte. This capability was essential in confirming the structure of this compound during its initial synthesis and characterization. researchgate.net The theoretical exact mass of this compound (C18H21N3O4S) is 375.1253, a value that is confirmed using HR-MS analysis. lgcstandards.com This technique is fundamental in distinguishing between compounds with the same nominal mass but different elemental formulas, making it a powerful tool for impurity identification in pharmaceutical development.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT NMR, 2D-NOESY NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound, an impurity and metabolite of Rabeprazole. nih.govresearchgate.net Through a suite of NMR experiments, a complete picture of the molecule's proton and carbon framework is established.
¹H-NMR spectroscopy is utilized to identify the chemical environment of protons within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide critical information for assigning protons to their specific locations on the benzimidazole and pyridine (B92270) rings, as well as the methoxypropoxy side chain.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the definitive assignment of the carbon signals.
Detailed spectral data from ¹H-NMR and ¹³C-NMR analyses have been used to confirm the structure of this compound. researchgate.net The specific chemical shifts are summarized in the tables below.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Benzimidazole-H | 7.28 – 7.81 | m |
| Pyridine-H | 6.90 – 8.22 | m |
| S-CH₂ | 4.67, 4.98 | d |
| O-CH₂ (propoxy) | 4.08 – 4.09 | m |
| O-CH₂ (propoxy) | 3.43 – 3.53 | m |
| CH₂ (propoxy) | 1.66 – 2.02 | m |
| O-CH₃ | 3.17 | s |
| Pyridine-CH₃ | 2.27 | s |
| Data sourced from a comprehensive study on Rabeprazole impurities. researchgate.net | ||
| Abbreviations: s = singlet, d = doublet, m = multiplet. |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic/Heteroaromatic Carbons | Specific shifts confirm the benzimidazole and N-oxide pyridine ring structures. |
| Methylene Carbons (-CH₂-) | Signals correspond to the side chain carbons. |
| Methyl Carbons (-CH₃) | Signals confirm the presence of the methoxy (B1213986) and pyridine methyl groups. |
| Note: Detailed chemical shift values are determined through full characterization studies. researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. nih.gov The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The presence of the N-Oxide functional group, the sulfinyl (S=O) group, and vibrations from the aromatic rings and ether linkages can be confirmed. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |
| N-H (Benzimidazole) | Stretching | ~3400 |
| C-H (Aromatic) | Stretching | ~3050 |
| C-H (Aliphatic) | Stretching | ~2950 |
| C=N / C=C (Aromatic Rings) | Stretching | 1600 - 1450 |
| N-O (N-Oxide) | Stretching | ~1250 |
| S=O (Sulfinyl) | Stretching | ~1046 |
| C-O-C (Ether) | Stretching | ~1100 |
| Characteristic frequencies are based on spectral data from impurity characterization studies. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the quantitative analysis of Rabeprazole and its related impurities, including the N-Oxide, particularly in HPLC-based methods. sphinxsai.com The molecule contains chromophores, primarily the benzimidazole and pyridine ring systems, which absorb UV radiation at specific wavelengths. The wavelength of maximum absorbance (λmax) is a key parameter for detection and quantification. For analytical methods separating Rabeprazole and its impurities, a detection wavelength of around 285 nm is commonly employed. sphinxsai.com
Table 4: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent/Medium |
| λmax (Wavelength of Maximum Absorbance) | ~285 nm | Typically a mixture of buffer and organic solvent (e.g., methanol, acetonitrile) used in HPLC. |
| The λmax is consistent with the analysis of Rabeprazole and its related substances. sphinxsai.com |
Method Validation and Regulatory Guidelines (ICH)
The analytical methods used for the determination of this compound, especially in the context of pharmaceutical quality control, must be validated to ensure they are suitable for their intended purpose. nih.govinnovareacademics.in The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, particularly Q2(R1), for the validation of analytical procedures. banglajol.info These guidelines ensure that the method is reliable, reproducible, and accurate for quantifying impurities.
Validation of a stability-indicating HPLC method for Rabeprazole and its impurities involves assessing several key parameters: nih.govresearchgate.net
Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. This is demonstrated by showing that the peak for this compound is well-resolved from all other peaks. sphinxsai.comnih.gov
Linearity: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of dilutions of the impurity standard, with correlation coefficients (r²) typically expected to be ≥ 0.999. sphinxsai.com
Accuracy: Accuracy is determined by recovery studies, where a known amount of the this compound standard is spiked into a sample matrix. The percentage recovery is then calculated. Acceptable recovery is generally within 98-102%. nih.gov
Precision: This parameter expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the accurate measurement of low-level impurities. researchgate.net
Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage. banglajol.info
Table 5: Summary of Typical Validation Parameters for an HPLC Method for Rabeprazole Impurities (as per ICH Guidelines)
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Resolution between peaks > 1.5; Peak purity > 0.99 | Ensures analyte is measured without interference. |
| Linearity (r²) | ≥ 0.999 | Confirms proportional response to concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the method's reproducibility. |
| LOD / LOQ | Signal-to-Noise ratio of 3:1 / 10:1 | Defines the lower limits of the method's capability. |
| Robustness | %RSD of results should be within acceptable limits after minor parameter changes. | Confirms reliability under varied conditions. |
| These criteria are based on standard practices outlined in ICH guidelines for method validation. sphinxsai.comnih.govbanglajol.inforesearchgate.net |
Degradation and Stability Studies of Rabeprazole N Oxide
Forced Degradation Studies
Forced degradation studies involve subjecting a compound to extreme conditions of pH, temperature, oxidation, and light to accelerate degradation and identify potential degradation products. While many studies focus on the degradation of rabeprazole (B1678785) sodium, some provide insights into the behavior of Rabeprazole N-Oxide under stress.
The degradation of this compound in aqueous solution is reported to be strongly dependent on pH. Some sources suggest that N-oxide pyridine (B92270) derivatives, including the N-oxide sulfoxide (B87167) precursor to rabeprazole (which is this compound), exhibit stability not only at basic pH but also under acidic conditions. google.com This contrasts with the parent compound, rabeprazole, which is known to degrade rapidly in acidic media and is more stable under alkaline conditions. psu.eduresearchgate.net this compound has been identified as a degradation product of rabeprazole under both acid and base hydrolysis conditions.
This compound can undergo degradation through oxidation processes. Sonochemical oxidation has been shown to strongly accelerate the degradation of this compound in aqueous solution. this compound itself is also known to be an oxidative degradation product of rabeprazole. itmedicalteam.pl
Information specifically on the thermal degradation of isolated this compound is limited in the provided search results. However, studies on rabeprazole sodium indicate that it undergoes mild or significant degradation under thermal stress conditions. innovareacademics.inrjptonline.orgnih.gov Given that this compound is a related substance, its behavior under thermal stress is relevant in the context of impurity profiling of rabeprazole.
Direct data on the photolytic degradation of this compound is scarce in the search results. Studies on the parent compound, rabeprazole, suggest varying degrees of degradation under photolytic stress, ranging from no significant degradation to some degradation depending on the study conditions. innovareacademics.inrjptonline.orgnih.gov Rabeprazole sodium is considered more light sensitive. rjptonline.org
Impurity Profiling and Characterization
This compound is frequently encountered as an impurity or degradation product during the synthesis and storage of rabeprazole. google.comrjptonline.orgwikidata.orguni.luuni.lunih.govnih.govingentaconnect.comnih.govdphen1.comgoogle.comsemanticscholar.org Impurity profiling studies are essential to identify and quantify all related substances present in the final drug product.
This compound has been identified as one of the key related substances and degradation products of rabeprazole. google.comrjptonline.orgwikidata.orguni.luuni.lunih.govnih.govingentaconnect.comnih.govdphen1.comgoogle.comsemanticscholar.orgwikipedia.org It is sometimes referred to as Rabeprazole Impurity B. o2hdiscovery.co Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are commonly used for the detection, identification, and characterization of this compound and other impurities in rabeprazole samples. ingentaconnect.comnih.govgoogle.comjocpr.comresearchgate.net
Impurity profiling studies of rabeprazole have identified various related substances and degradation products, with this compound being consistently observed. ingentaconnect.comnih.govdphen1.comgoogle.com The presence and levels of these impurities are monitored to ensure the quality and safety of rabeprazole drug substances and formulations, adhering to regulatory guidelines. dphen1.comsemanticscholar.org
While specific quantitative data tables detailing the percentage of this compound degradation under various forced degradation conditions were not consistently available across the search results focusing solely on this compound, the compound is routinely monitored in stability studies of rabeprazole, and its formation is noted under conditions of acid/base hydrolysis and oxidation of the parent compound. itmedicalteam.pl
Identified Related Substances and Degradation Products of Rabeprazole (including this compound)
Based on impurity profiling studies of rabeprazole, several related substances and degradation products have been identified. This compound is one of these compounds. Other commonly reported impurities and degradants include:
Rabeprazole Sulfide (B99878) dphen1.comgoogle.como2hdiscovery.cojocpr.com
Rabeprazole Sulfone nih.govdphen1.comgoogle.como2hdiscovery.cojocpr.comlgcstandards.com
Chloro analogue of Rabeprazole ingentaconnect.com
Methoxy (B1213986) analogue of Rabeprazole ingentaconnect.com
2-Mercapto-1H-benzimidazole google.comjocpr.com
Rabeprazole Carboxylic acid body google.com
De-methoxy Rabeprazole google.com
The specific impurities observed and their relative amounts can vary depending on the synthesis route and storage conditions of rabeprazole.
Pharmacological and Toxicological Research of Rabeprazole N Oxide
In Vitro Pharmacological Activity
Specific data on the in vitro pharmacological activity of Rabeprazole (B1678785) N-Oxide are limited in publicly available scientific literature. Research primarily focuses on the parent compound, rabeprazole, which inhibits gastric acid secretion by targeting the H+/K+-ATPase (proton pump) in gastric parietal cells. neliti.comdrugbank.com Rabeprazole N-Oxide is identified as "Rabeprazole EP Impurity D" and "Rabeprazole Related Compound B," indicating its status as a substance monitored in pharmaceutical preparations of rabeprazole. chemicalbook.comlgcstandards.com
In Vivo Pharmacokinetic and Pharmacodynamic Relevance
Detailed in vivo pharmacokinetic and pharmacodynamic studies specifically for this compound are not extensively documented. The analysis of such parameters is typically centered on the active pharmaceutical ingredient, rabeprazole.
The pharmacokinetics of rabeprazole are characterized by rapid absorption and extensive metabolism in the liver, primarily through the cytochrome P450 system (CYP2C19 and CYP3A4) and non-enzymatic pathways. nih.govnih.gov Its metabolites are mainly excreted in the urine. nih.gov The pharmacodynamic effect of rabeprazole is a potent and rapid inhibition of the gastric acid pump. drugbank.comnih.gov The relevance of this compound in this context pertains to its formation as a metabolite or impurity during the synthesis or metabolism of rabeprazole, but its own PK/PD profile has not been independently characterized.
Toxicological Assessment of this compound
The toxicological profile of this compound is crucial due to its presence as an impurity in rabeprazole formulations.
There is a lack of specific experimental data on the genotoxicity and mutagenicity of this compound. A study that identified potential impurities in rabeprazole sodium designated this compound as "impurity I". nih.gov While this study conducted in silico analysis and in vitro genotoxicity assays (Ames test and chromosomal aberration assay) on other impurities, it did not report any such testing for this compound. nih.gov
For the parent compound, some in silico analyses have suggested that rabeprazole may have mutagenic potential based on positive findings in the AMES toxicity test, a bacterial assay used to assess a compound's mutagenic potential. researchgate.net However, direct experimental genotoxicity data for the N-oxide derivative remains unavailable.
Specific carcinogenicity studies on this compound have not been identified in the reviewed literature. Research into the carcinogenic potential has focused on the parent drug, rabeprazole, and the class of proton pump inhibitors. Long-term exposure to rabeprazole has been associated with toxicological effects such as hyperplasia. researchgate.netscispace.com An in silico study also suggested that rabeprazole may have carcinogenic effects. researchgate.net These concerns are generally linked to the physiological consequences of long-term acid suppression rather than direct carcinogenicity of the compound itself.
Direct cellular toxicity data for this compound is available through aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information. nih.gov According to notifications to the ECHA (European Chemicals Agency) C&L Inventory, this compound is classified with specific hazards. nih.gov
| Hazard Statement Code | Hazard Statement | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H372 | Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure |
This classification indicates potential for acute oral toxicity and target organ damage with sustained exposure. nih.gov For comparison, studies on the parent compound, rabeprazole, have shown it can have cytotoxic effects on certain human gastric cancer cell lines. scielo.org.co
The impact on gastric physiology is a well-documented class effect of proton pump inhibitors, including rabeprazole. By profoundly suppressing gastric acid secretion, PPIs lead to a feedback-driven increase in the hormone gastrin, a condition known as hypergastrinemia. researchgate.netscispace.comresearchgate.net
Drug-Drug Interactions Mediated by this compound
Impact on Cytochrome P450 System
There are no available in vitro or in vivo studies to characterize the inhibitory or inductive effects of this compound on any of the cytochrome P450 isoenzymes.
pH-Dependent Interactions
There is no information regarding whether this compound's absorption, metabolism, or excretion is influenced by gastric pH, or if it can alter the gastrointestinal pH and thereby affect the absorption of other medications.
Due to the absence of scientific data, the following tables, which were intended to summarize research findings, remain empty.
Table 1: In Vitro Studies on the Impact of this compound on Cytochrome P450 Enzymes
| CYP Isozyme | Substrate | This compound Concentration | Inhibition/Induction | IC50/Ki Value |
|---|
Table 2: Clinical Studies on Drug-Drug Interactions of this compound Mediated by Cytochrome P450
| Interacting Drug | CYP Isozyme | Study Design | Key Findings |
|---|
Table 3: pH-Dependent Drug Interactions of this compound
| Interacting Drug | Mechanism of Interaction | Clinical Significance |
|---|
Future Directions and Emerging Research Areas
Advanced Analytical Techniques for Trace Analysis
The accurate detection and quantification of Rabeprazole (B1678785) N-Oxide at trace levels are critical for quality control in pharmaceutical formulations. Research is moving towards more sensitive and efficient analytical methods capable of separating and identifying this and other related substances.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for analyzing Rabeprazole impurities. nih.govnih.gov A stability-indicating RP-HPLC method has been developed to separate Rabeprazole N-Oxide (referred to as impurity VI) from the active pharmaceutical ingredient (API) and other degradation products under various stress conditions like acid/base hydrolysis, oxidation, and thermal degradation. nih.govnih.gov
Modern advancements focus on enhancing sensitivity and reducing run times. UPLC-MS/MS methods, for instance, offer high throughput and sensitivity for the simultaneous quantification of multiple proton pump inhibitors, including Rabeprazole, in human plasma. nih.gov A sensitive LC-MS/MS method for Rabeprazole in human plasma has been validated with a lower limit of quantification (LLOQ) of 1 ng/mL. researchgate.net For trace analysis of potential genotoxic impurities, LC-MS methods have been developed to quantify impurities at parts-per-million (ppm) levels. nih.gov One such method achieved a quantification limit of 1.8 ppm for a related N-oxide impurity, 4-nitrolutidine-N-oxide. nih.gov
Chiral separation techniques are also crucial, as enantiomeric purity can impact a drug's efficacy and safety. Methods using polysaccharide-based chiral stationary phases, such as Chiralpak IC, have been successfully developed for the simultaneous chemo/enantioseparation of R-(+)-rabeprazole and its impurities. researchgate.netresearchgate.net These methods can achieve quantification limits as low as 0.02–0.03%. researchgate.netmdpi.com Capillary electrophoresis using dual cyclodextrin (B1172386) systems is another advanced technique employed for the chiral separation of Rabeprazole enantiomers and the determination of chiral impurities. mdpi.com
The table below summarizes some of the advanced analytical techniques used for the trace analysis of Rabeprazole and its impurities.
| Technique | Stationary Phase/Column | Detection | Key Findings | Reference |
| RP-HPLC | Waters Symmetry Shield RP18 | UV at 280 nm | Successfully separated this compound from other degradation products under stress conditions. | nih.gov |
| LC-MS | Symmetry C18 | ESI-MS (SIR mode) | Quantified potential genotoxic impurities with linearity in the 1.0-4.5 ppm range. | nih.gov |
| UPLC-MS/MS | Hypersil gold C18 | ESI-MS/MS (MRM mode) | High-throughput simultaneous quantification of Esomeprazole, Rabeprazole, and Levosulpiride in human plasma. | nih.gov |
| Chiral LC | Chiralpak IC | UV at 282 nm | Achieved simultaneous chiral and chemical separation of R-(+)-rabeprazole and its impurities. | researchgate.net |
| Capillary Electrophoresis | Dual Cyclodextrin System | UV at 210 nm | Validated for determining 0.15% distomer as a chiral impurity in dexrabeprazole. | mdpi.com |
Mechanistic Studies of N-Oxide Formation and Degradation
Understanding the pathways through which this compound is formed and degraded is essential for controlling its presence in the final drug product. This compound is known to form during the synthesis of Rabeprazole and as a degradation product. researchgate.netresearchgate.net
Formation: this compound can be synthesized intentionally for use as a reference standard. One synthetic route involves the oxidation of the pyridine (B92270) nitrogen of a Rabeprazole precursor using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net It is also identified as a potential impurity in the bulk drug substance. nih.gov Studies on the forced degradation of Rabeprazole show that it is susceptible to degradation under oxidative, acidic, basic, and thermal stress. nih.gov Photodegradation is another pathway; however, studies on Rabeprazole have primarily identified other products like benzimidazolone and benzimidazole (B57391) upon exposure to UVC radiation. nih.gov The presence of certain excipients, particularly acidic ones like carbomer 934, can also accelerate the degradation of Rabeprazole, though these studies focused on the formation of the thioether impurity. researchgate.net
Degradation: Research into the degradation of this compound itself has explored advanced oxidation processes. Sonochemical degradation, an advanced oxidation process that relies on acoustic cavitation, has been shown to be an effective method for breaking down this compound in aqueous solutions. researchgate.net The degradation rate is strongly influenced by factors such as pH and the frequency of the ultrasound. researchgate.net The process involves the generation of highly reactive oxygen species that attack and break down the molecule. researchgate.net Photocatalytic degradation using metal oxide semiconductors is another emerging area for the removal of organic pollutants, which could potentially be applied to this compound. mdpi.commdpi.com
| Condition | Effect on Rabeprazole/Rabeprazole N-Oxide | Key Outcome | Reference |
| Synthesis | Oxidation of Rabeprazole precursor with m-CPBA. | Formation of this compound. | researchgate.netresearchgate.net |
| Oxidative Stress (H₂O₂) | Degradation of Rabeprazole. | Formation of multiple impurities, including sulfone (Imp-4). N-oxide is a known potential impurity. | nih.govnih.gov |
| Sonication | Degradation of this compound in aqueous solution. | Sonochemical oxidation process accelerates degradation; process is pH-dependent. | researchgate.net |
| Acidic Excipients | Degradation of Rabeprazole in solid state. | Formation of thioether rabeprazole. | researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Computational tools are increasingly being used to predict the properties, behavior, and potential toxicity of pharmaceutical impurities like this compound. These in silico methods provide valuable insights early in the drug development process, complementing experimental data.
Molecular modeling can predict various physicochemical properties of this compound. Public databases like PubChem provide computed properties such as molecular weight (375.4 g/mol ), XlogP (a measure of lipophilicity), and monoisotopic mass. nih.govuni.lu These computational models also predict collision cross-section (CCS) values, which are useful in mass spectrometry-based identification. uni.lu
A critical application of computational chemistry is in the prediction of genotoxicity. Software programs like Derek and Sarah are used for in silico analysis to identify structural alerts that may indicate a potential for mutagenicity or carcinogenicity. nih.gov For Rabeprazole, in silico analysis predicted that a related impurity, 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl] methionyl]-1H-benzimidazole (impurity III), possessed a structural alert for genotoxicity, which was later confirmed by in vitro Ames and chromosomal aberration assays. nih.gov Similar predictive toxicology studies can be applied to this compound to assess its potential risks. An in silico study on Rabeprazole itself suggested potential hepatotoxic and carcinogenic effects and AMES toxicity, indicating a potential for mutagenicity. researchgate.netresearchgate.net These computational approaches help prioritize which impurities require rigorous toxicological evaluation. researchgate.net
| Computed Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₃O₄S | nih.gov |
| Molecular Weight | 375.4 g/mol | nih.gov |
| Monoisotopic Mass | 375.12527733 Da | nih.gov |
| Predicted XlogP | 1.1 | nih.gov |
| Predicted CCS ([M+H]⁺) | 186.5 Ų | uni.lu |
Clinical Relevance and Safety Profiling of this compound (as an impurity/metabolite)
The clinical relevance of this compound stems from its status as both a process-related impurity and a potential metabolite of Rabeprazole. nih.govresearchgate.net Regulatory guidelines require the identification and characterization of any impurity present in an active pharmaceutical ingredient at a level of 0.10% or higher. researchgate.net
Rabeprazole is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system (specifically CYP2C19 and CYP3A4) and also via a non-enzymatic pathway. nih.govdrugbank.commdpi.com The main metabolic route is a non-enzymatic reduction to rabeprazole thioether. google.com The enzymatic pathways lead to desmethyl and sulfone metabolites. mdpi.com While this compound is identified as a potential impurity, its role as a significant human metabolite is less clearly defined in major pharmacokinetic studies, which tend to focus on the thioether, sulfone, and carboxylic acid metabolites that are primarily excreted in the urine. nih.govdrugbank.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying impurities such as Rabeprazole Sulfone N-Oxide in synthesized samples?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used to detect and quantify impurities. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is critical. Ensure calibration with certified reference materials (e.g., Rabeprazole Sulfone N-Oxide, CAS 924663-37-6) and validate methods per USP guidelines for specificity, accuracy, and precision .
- Key Considerations : Cross-reference retention times and spectral data with established databases. For novel impurities, use preparative chromatography to isolate and characterize unknowns .
Q. How should experimental procedures for synthesizing Rabeprazole N-Oxide be documented to ensure reproducibility?
- Methodology : Follow NIH reporting guidelines for preclinical studies, detailing reaction conditions (solvents, catalysts, temperatures), purification steps (e.g., recrystallization solvents), and characterization data (e.g., melting points, NMR/IR spectra). Provide raw data in supplementary materials, including chromatograms and spectral peaks .
- Key Considerations : For novel synthetic routes (e.g., oxidation of Rabeprazole sulfide), compare yields and purity metrics with literature methods. Use standardized nomenclature for chemical intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across preclinical models?
- Methodology : Conduct comparative studies using in vitro (hepatocyte assays) and in vivo (rodent models) systems. Apply isotope-labeling techniques to track metabolic transformations. Use statistical tools (e.g., ANOVA) to assess interspecies variability and validate findings against human microsomal data .
- Key Considerations : Address contradictions by evaluating enzyme kinetics (CYP450 isoforms) and pH-dependent stability of metabolites. Publish negative results to clarify conflicting data .
Q. What strategies optimize the stability of this compound in aqueous formulations during long-term storage?
- Methodology : Perform forced degradation studies under ICH Q1A guidelines (e.g., heat, light, humidity). Use kinetic modeling to predict shelf life and identify degradation products via LC-MS. Stabilizers like antioxidants (e.g., ascorbic acid) or pH modifiers (buffers at pH 6–8) may mitigate hydrolysis .
- Key Considerations : Monitor N-oxide reduction back to the parent sulfide, a common instability issue. Compare accelerated stability data with real-time storage conditions .
Q. How can researchers design robust assays to differentiate this compound from its isomers or co-eluting metabolites?
- Methodology : Develop chiral chromatography methods using polysaccharide-based columns (e.g., Chiralpak AD-H) to separate stereoisomers. Validate selectivity via spiked samples and cross-validate with orthogonal techniques like capillary electrophoresis .
- Key Considerations : Use computational modeling (e.g., molecular docking) to predict chromatographic behavior. Document resolution factors (R > 1.5) and peak symmetry in method validation reports .
Data Analysis & Reporting
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Use survival analysis (Kaplan-Meier curves) for longitudinal toxicity data. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
- Key Considerations : Address batch-to-batch variability in synthesized compounds by including replicate experiments and negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
